molecular formula C12H10BrClN2O2 B4776488 N-(4-bromo-3-chlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(4-bromo-3-chlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No.: B4776488
M. Wt: 329.57 g/mol
InChI Key: AKBJOGODHTWELU-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure with a bromine and chlorine-substituted phenyl ring, a dimethyl-substituted isoxazole ring, and a carboxamide functional group. Its distinct chemical properties make it a valuable subject of study in various fields, including medicinal chemistry, materials science, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-3-chlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

    Substitution Reactions: The phenyl ring is substituted with bromine and chlorine atoms using electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the isoxazole derivative with an amine.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(4-bromo-3-chlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-bromo-3-chlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

N-(4-bromo-3-chlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide can be compared with other similar compounds, such as:

    N-(4-bromophenyl)-3,5-dimethyl-4-isoxazolecarboxamide: Lacks the chlorine substitution, which may affect its reactivity and biological activity.

    N-(4-chlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide: Lacks the bromine substitution, leading to different chemical and biological properties.

    N-(4-bromo-3-chlorophenyl)-4-isoxazolecarboxamide: Lacks the dimethyl substitution, which can influence its stability and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-bromo-3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O2/c1-6-11(7(2)18-16-6)12(17)15-8-3-4-9(13)10(14)5-8/h3-5H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBJOGODHTWELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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